(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}-5-methylhexanoic acid
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Overview
Description
(3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, revealing the free amine for further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-{(tert-butoxy)carbonylamino}-5-methylpentanoic acid
- (3R)-3-{(tert-butoxy)carbonylamino}-5-methylheptanoic acid
Uniqueness
(3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid is unique due to its specific chiral center and the presence of the Boc protecting group. This combination makes it particularly useful in asymmetric synthesis and the preparation of chiral pharmaceuticals.
Properties
Molecular Formula |
C13H25NO4 |
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Molecular Weight |
259.34 g/mol |
IUPAC Name |
(3R)-5-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-9(2)7-10(8-11(15)16)14(6)12(17)18-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
ONRRBBCAMWGQFX-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CC(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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